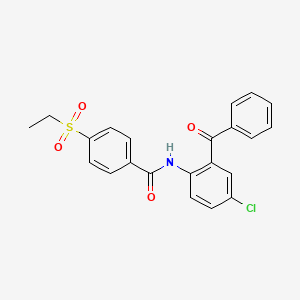

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide, also known as BCS-370, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Aplicaciones Científicas De Investigación

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide has demonstrated anti-inflammatory effects. Researchers have explored its potential in mitigating inflammation-related conditions, such as arthritis, dermatitis, and inflammatory bowel diseases. Mechanistically, it may modulate cytokine production or inhibit specific enzymes involved in the inflammatory cascade .

- Investigations into this compound’s anticancer potential have revealed promising results. It may interfere with cancer cell proliferation, induce apoptosis (programmed cell death), or inhibit angiogenesis (the formation of blood vessels that nourish tumors). Researchers are particularly interested in its impact on specific cancer types, including breast, lung, and colon cancers .

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide has been studied for its use in PDT—a noninvasive cancer treatment. In PDT, a photosensitizer (like this compound) is activated by light, generating reactive oxygen species that selectively destroy cancer cells. Its unique structure makes it a potential candidate for targeted PDT applications .

- Chemists appreciate the versatility of this compound in organic synthesis. It serves as a building block for creating more complex molecules due to its benzamide and sulfonyl moieties. Medicinal chemists explore modifications to enhance its pharmacological properties, aiming for improved drug candidates .

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide exhibits insecticidal and fungicidal activities. Researchers investigate its potential as an environmentally friendly alternative to conventional pesticides. It may disrupt insect or fungal cell membranes, leading to their demise .

- Preliminary studies suggest that this compound might have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Activity

Anticancer Properties

Photodynamic Therapy (PDT)

Organic Synthesis and Medicinal Chemistry

Insecticidal and Fungicidal Properties

Neuroprotective Effects

Propiedades

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO4S/c1-2-29(27,28)18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIWZOJENGYVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)

![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)

![2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2562194.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2562196.png)

![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)

![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)

![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine](/img/structure/B2562205.png)